Methyl tetrahydro-5-methyl-4-oxo-3-furoate
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Overview
Description
Methyl tetrahydro-5-methyl-4-oxo-3-furoate is a chemical compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.152 g/mol . It is known for its unique structure, which includes a furan ring, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl tetrahydro-5-methyl-4-oxo-3-furoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-4-oxo-tetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl tetrahydro-5-methyl-4-oxo-3-furoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions, leading to a wide range of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl tetrahydro-5-methyl-4-oxo-3-furoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl tetrahydro-5-methyl-4-oxo-3-furoate involves its interaction with specific molecular targets and pathways. The compound’s furan ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Further research is needed to fully elucidate its molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-4-oxotetrahydrofuran-3-carboxylate
- 4-Carbomethoxy-2-methyltetrahydrofuran-3-one
- 5-Methoxy-4-oxo-tetrahydrofuran-3-carbonsaeure-methylester
Uniqueness
Methyl tetrahydro-5-methyl-4-oxo-3-furoate stands out due to its unique combination of a furan ring and a methyl ester group, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
3210-57-9 |
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Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl 5-methyl-4-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-4-6(8)5(3-11-4)7(9)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
WUAVQXXNANXZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(CO1)C(=O)OC |
Origin of Product |
United States |
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